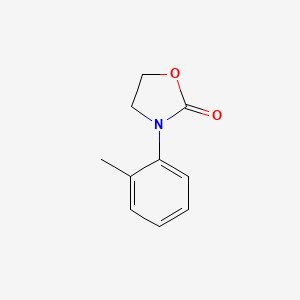
3-(o-Tolyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic organic compounds characterized by a five-membered ring containing nitrogen, oxygen, and carbon atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of o-toluidine with ethylene carbonate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as continuous flow synthesis and catalytic processes are sometimes employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazolidinone ring .
Scientific Research Applications
3-(o-Tolyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control stereochemistry.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit protein synthesis in bacteria.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties
Uniqueness
3-(o-Tolyl)oxazolidin-2-one is unique due to its specific structural features, such as the o-tolyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-8-4-2-3-5-9(8)11-6-7-13-10(11)12/h2-5H,6-7H2,1H3 |
InChI Key |
RZAHDQXKDGJHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















